molecular formula C10H11NO B7882872 2-Methoxy-4,6-dimethylbenzonitrile CAS No. 854854-61-8

2-Methoxy-4,6-dimethylbenzonitrile

Cat. No. B7882872
CAS RN: 854854-61-8
M. Wt: 161.20 g/mol
InChI Key: GVBLYHQYKVUOLW-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylbenzonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Spectrophotometric Determination : A study involving 2-Amino-4-methoxy-6-methyl-pyrimidine (AMMP) and 2-amino-4,6-dimethyl-pyrimidine (ADMP) forming proton transfer complexes with 2,6-dichloro-4-nitrophenol (DCNP) in acetonitrile demonstrates the application of these compounds in spectrophotometric determination. This reaction forms the basis for simultaneous spectrophotometric determination of AMMP and ADMP in acetonitrile (Habeeb, Al-Attas, & Basha, 2009).

  • Steric Effects in Aryl Radical Reactions : Research on the steric effects in the reaction of aryl radicals with surfaces highlights the importance of these compounds in understanding the reactivity of aryl radicals in electrografting reactions and the growth of polyaryl layers (Combellas et al., 2009).

  • Fluorescence Quenching : A study on the fluorescence quenching of a highly fluorescent quinoline dye by silver nanoparticles and anionic surfactant in the liquid stage explores the interaction of 2-Amino-4-[4-(dimethylamino) phenyl]-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile (ADIC) with these nanoparticles, demonstrating applications in the study of fluorescence properties (Khan & Asiri, 2016).

  • Nitration and Rearrangement Reactions : The nitration of dimethylbenzonitriles, including 2,3- and 3,4-dimethylbenzonitriles, and subsequent rearrangement reactions, are explored in studies, providing insights into the chemical behavior of these compounds under different conditions (Fischer & Greig, 1973).

  • Reactivity of Cyano Group : The reactivity of the cyano group in 2,6-Dimethylpyrimidine-4-carbonitrile is examined, highlighting its behavior in forming various chemical compounds, which is crucial for understanding the chemical reactivity of such nitriles (Yamanaka, 1958).

properties

IUPAC Name

2-methoxy-4,6-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-4-8(2)9(6-11)10(5-7)12-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBLYHQYKVUOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678930
Record name 2-Methoxy-4,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,6-dimethylbenzonitrile

CAS RN

854854-61-8
Record name 2-Methoxy-4,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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